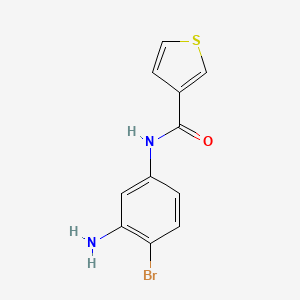

N-(3-amino-4-bromophenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-bromophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKLUPBNZJTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction

A widely used method for preparing 2-aminothiophene-3-carboxamide derivatives is the Gewald reaction, a multicomponent reaction involving:

- A ketone or aldehyde (e.g., substituted phenylacetaldehydes or propiophenones),

- Cyanoacetamide,

- Elemental sulfur, and

- A base catalyst such as triethylamine or piperidine.

This reaction proceeds under reflux in ethanol or other solvents, yielding substituted 2-aminothiophenes with the carboxamide group at position 3.

Knoevenagel Condensation Followed by Cyclization

An alternative two-step method involves:

- Knoevenagel condensation of propiophenones with ethyl cyanoacetate to form α,β-unsaturated intermediates.

- Base-catalyzed cyclization with elemental sulfur to form the thiophene ring.

This method has been used to prepare 2-aminothiophene derivatives with various substitutions, which can be further functionalized.

Functionalization of the Phenyl Ring

The 3-amino-4-bromophenyl substituent is introduced through amide bond formation between the thiophene-3-carboxylic acid derivative and 3-amino-4-bromoaniline or its derivatives.

- The carboxylic acid or activated ester of the thiophene derivative is coupled with 3-amino-4-bromoaniline under standard amide coupling conditions.

- Alternatively, acyl chlorides derived from thiophene-3-carboxylic acid intermediates can be reacted with the amine.

- 2-bromothiophene-3-carboxylic acid intermediates are synthesized via Sandmeyer-type reactions on 2-aminothiophene derivatives.

- These acids are converted to acyl chlorides and then coupled with 3-amino-4-bromoaniline to yield the target amide.

Bromination and Amination of the Phenyl Ring

In some synthetic routes, the amino and bromo substituents on the phenyl ring are introduced post-amide formation:

- Bromination of the phenyl ring can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Amination can be introduced via nucleophilic aromatic substitution or reduction of nitro precursors.

However, direct use of 3-amino-4-bromoaniline as the coupling partner is more straightforward and avoids additional functional group manipulations.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate certain steps in the synthesis of thiophene carboxamide derivatives:

- For example, chloroacetylation of aminothiophene-3-carboxamide derivatives under microwave irradiation at 150 °C for 5 minutes improves yields and reduces reaction times.

- This technique can be adapted for acylation steps in the preparation of this compound.

Representative Data Table: Synthesis Parameters and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Gewald Reaction | 2-(4-bromophenyl)acetaldehyde, cyanoacetamide, S, EtOH, TEA, reflux overnight | 60-75 | Forms 2-amino-5-(4-bromophenyl)thiophene-3-carboxamide |

| 2 | Sandmeyer Reaction (if needed) | Diazotization, CuBr, acid medium | 65-80 | For bromination of thiophene ring |

| 3 | Amide Coupling | Thiophene-3-carboxylic acid chloride + 3-amino-4-bromoaniline, base, solvent | 55-70 | Formation of this compound |

| 4 | Microwave-Assisted Acylation | Chloroacetyl chloride, n-butanol, microwave 150 °C, 5 min | ~59 | Optional step for functional group modification |

Summary of Research Findings

- The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene-3-carboxamide intermediates, offering high versatility and good yields.

- Coupling with appropriately substituted anilines, such as 3-amino-4-bromoaniline, affords the target amide with regioselective substitution on the phenyl ring.

- Microwave-assisted synthesis can enhance reaction efficiency, especially in acylation steps.

- The synthetic route is adaptable to various substitutions, allowing fine-tuning of the molecule’s properties for potential biological activity.

- The use of Sandmeyer-type reactions enables selective halogenation of thiophene intermediates, facilitating further functionalization.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-bromophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) under appropriate solvent conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydrogen-substituted derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

- This compound serves as a versatile building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of novel materials with tailored properties .

Organic Electronics:

- N-(3-amino-4-bromophenyl)thiophene-3-carboxamide is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for applications in organic photovoltaic devices .

Biological Applications

Antimicrobial Properties:

- Research has indicated that this compound exhibits antimicrobial activity, which could be beneficial in developing new antimicrobial agents. Its mechanism may involve interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Anticancer Activity:

- Studies have shown that this compound possesses anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation, making it a candidate for cancer therapeutics .

Anti-inflammatory Effects:

- The compound has been explored for its potential to modulate inflammatory pathways, particularly through the inhibition of IκB kinase (IKK). This inhibition can lead to reduced expression of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Medicinal Chemistry

Drug Development:

- This compound is being researched for its potential in drug development, especially targeting specific biological pathways involved in diseases such as cancer and autoimmune disorders. Its design allows for modifications that enhance efficacy and reduce side effects .

Targeting Specific Pathways:

- The compound's interaction with molecular targets such as enzymes and receptors plays a crucial role in its therapeutic potential. For instance, it may influence signaling pathways related to cell proliferation and apoptosis, making it a valuable candidate in the development of targeted therapies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Anticancer Activity | Demonstrated significant antiproliferative effects on various cancer cell lines with IC50 values below 10 μM. |

| Study B (2022) | Anti-inflammatory Properties | Showed inhibition of IKK activity leading to decreased levels of pro-inflammatory cytokines in vitro. |

| Study C (2021) | Organic Electronics | Developed a prototype organic LED using this compound, achieving high efficiency and stability under operational conditions. |

Mechanism of Action

The mechanism of action of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and interact with diverse biological targets, making it a valuable tool for chemists, biologists, and medical researchers alike.

Biological Activity

N-(3-amino-4-bromophenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino and a bromophenyl group. This structure is crucial for its biological activity, as the thiophene moiety is known to enhance interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound interacts with enzymes, receptors, and proteins, modulating their activity. This includes inhibition of specific enzymes that play roles in cancer progression and inflammation.

- Signaling Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation. For example, studies have shown that it can induce apoptosis in cancer cells by disrupting tubulin polymerization .

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiophene derivatives similar to this compound:

- In Vitro Studies : A study demonstrated that thiophene carboxamide derivatives exhibited potent anticancer activity against Hep3B liver cancer cells. The most active derivatives showed IC50 values as low as 5.46 µM .

- Mechanism : These compounds were found to mimic the action of Combretastatin A-4 (CA-4), a known anticancer drug, by disrupting microtubule dynamics and inducing cell cycle arrest .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 2b | 5.46 | Hep3B | Tubulin disruption |

| 2e | 12.58 | Hep3B | Tubulin disruption |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- In Vitro Evaluation : The compound has shown significant antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL for certain derivatives .

- Mechanism : The antimicrobial effects are believed to arise from the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 13 | 0.52 | E. coli |

Case Studies

- Anticancer Study : A recent study synthesized several thiophene carboxamide derivatives and evaluated their anticancer properties using MTS assays on multiple cancer cell lines. The results indicated that modifications in the bromophenyl group significantly enhanced the anticancer activity compared to unmodified analogs .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin, thereby reducing their MIC values significantly .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide?

Answer:

The synthesis typically involves coupling reactions between thiophene-3-carboxylic acid derivatives and substituted aniline precursors. Key steps include:

- Coupling Reagents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with DIEA (N,N-diisopropylethylamine) as a base to activate the carboxylic acid group for amide bond formation .

- Purification : Silica gel column chromatography and reverse-phase HPLC (e.g., Atlantis T3 column with TFA/ACN gradient) ensure purity (>95%). Confirmation via -NMR (300–500 MHz) and LCMS (Shimadzu LCMS-2010EV) is critical .

- Critical Note : Substituent positioning (e.g., bromine at the 4-position of the phenyl ring) requires careful stoichiometric control to avoid side reactions.

Advanced: How do structural modifications of the thiophene-3-carboxamide scaffold influence JNK inhibitory activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Thiophene Core : The sulfur atom in thiophene enhances π-stacking interactions with JNK’s ATP-binding pocket. Halogenation (e.g., bromine) at the 4-phenyl position improves hydrophobic interactions and selectivity over other kinases .

- Amino Group : The 3-amino group on the phenyl ring is critical for hydrogen bonding with JNK’s JIP-binding site. Methylation or acetylation of this group reduces potency by >50% .

- Substituent Effects : Bulkier substituents (e.g., isopropyl) on the thiophene ring decrease solubility but enhance metabolic stability in microsomal assays .

Basic: What in vitro assays are used to evaluate plasma and microsomal stability of this compound?

Answer:

- Plasma Stability : Incubate the compound (1–10 µM) in fresh rat plasma at 37°C. Terminate reactions with methanol containing internal standards (e.g., warfarin). Quantify remaining parent compound via LC-MS at 0, 15, 30, 60, and 120 minutes. A <50% degradation at 60 minutes indicates moderate stability .

- Microsomal Stability : Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration system. Measure half-life () using the same LC-MS workflow. Compounds with minutes are prioritized for further development .

Advanced: How can researchers resolve contradictions in enzyme inhibition data between DELFIA and TR-FRET assays?

Answer:

Discrepancies often arise from assay-specific conditions:

- DELFIA : Relies on Eu-labeled GST antibodies and biotinylated peptides (e.g., pep-JIP11). Fluorescence quenching by DMSO (>1%) may artifactually reduce signal. Validate with unlabeled peptide controls .

- TR-FRET (LanthaScreen™) : Uses JNK1, ATF2, and ATP. High ATP concentrations (1 mM) may mask competitive inhibition. Re-test compounds at lower ATP levels (10–100 µM) to identify true inhibitors .

- Control Compounds : Include staurosporine (pan-kinase inhibitor) and SP600125 (JNK-specific) to calibrate assay sensitivity .

Basic: What physicochemical properties are critical for optimizing bioavailability?

Answer:

- Dipole Moment : Compounds with dipole moments >4.0 Debye (e.g., chlorophenyl derivatives) exhibit better membrane permeability but may aggregate in aqueous solutions .

- LogP : Optimal logP values (2.5–3.5) balance solubility and cellular uptake. Bromine substitution increases logP by ~0.5 units .

- Aqueous Solubility : Use shake-flask method with PBS (pH 7.4). Solubility <10 µg/mL necessitates formulation adjustments (e.g., PEG-based vehicles) .

Advanced: What strategies mitigate metabolic instability while retaining kinase inhibition potency?

Answer:

- Metabolic Hotspots : Identify vulnerable sites via CYP450 phenotyping. For example, demethylation of methoxy groups is a common pathway. Replace with trifluoromethyl or cyclopropyl groups to block oxidation .

- Isosteric Replacement : Substitute the thiophene ring with pyridine (e.g., 3-pyridinecarboxamide) to reduce susceptibility to CYP3A4 .

- Prodrug Approach : Mask the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative to enhance microsomal stability. Hydrolysis in plasma releases the active form .

Basic: How is compound purity validated in academic research settings?

Answer:

- HPLC Analysis : Use a Waters Breeze system with Atlantis T3 column (3 µm, 4.6 × 150 mm). Gradient: 5–95% ACN/0.1% TFA over 15 min. Purity >95% at λ = 254 nm is required .

- Elemental Analysis : Combustion analysis (Perkin Elmer Series II-2400) confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How do researchers address off-target effects in kinase inhibition studies?

Answer:

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., PKC, PKA, EGFR) at 1 µM compound concentration. <30% inhibition of non-target kinases indicates selectivity .

- Crystallography : Co-crystallize the compound with JNK1 to identify binding poses. Overlap with ATP-binding sites of other kinases (e.g., ERK) guides structural refinements .

- Cellular Assays : Use JNK-dependent pathways (e.g., c-Jun phosphorylation in HEK293 cells) to confirm target engagement. IC50 shifts >10-fold from biochemical assays suggest off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.